![molecular formula C17H14N2O2S B2461092 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2034355-90-1](/img/structure/B2461092.png)
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Structural Analysis and Chemical Synthesis
The compound has been explored in various chemical syntheses and structural analyses to understand its properties and potential applications in scientific research. For instance, studies on isomorphous structures related to this compound have highlighted the effects of chlorine-methyl (Cl-Me) exchange rule, demonstrating the compound's relevance in crystallography and structural chemistry (V. Rajni Swamy et al., 2013). Furthermore, its derivatives have been discovered as new types of cytotoxic agents, showing selective activity against tumorigenic cell lines, which underscores its potential in drug discovery and medicinal chemistry (I. Hayakawa et al., 2004).
Antimicrobial and Anti-inflammatory Applications
The antimicrobial properties of derivatives related to this compound have been significantly researched, revealing that certain derivatives exhibit good activity against various pathogens, comparable to standard drugs like ciprofloxacin and fluconazole. This finding highlights the compound's application in developing new antimicrobial agents (Satyender Kumar et al., 2012). Additionally, its derivatives have been evaluated for anti-inflammatory and antibacterial activities, showing potential as molecular templates for further drug development in these areas (P. Ravula et al., 2016).
Optical and Material Science Applications
Research has also focused on the synthesis of derivatives for applications in optical materials and luminescence. One study described the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with remarkable Stokes' shift range, showing potential for use in luminescent materials and optical applications (G. Volpi et al., 2017).
Molecular Docking and Anticonvulsant Agents
The compound's derivatives have been evaluated for anticonvulsant activities, with certain derivatives showing high potency in the maximal electroshock (MES) test, suggesting their use as sodium channel blockers and anticonvulsant agents. This application is particularly relevant for neurological research and drug development (S. Malik & S. Khan, 2014).
properties
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(4-thiophen-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-17(19-8-7-15-14(11-19)10-18-21-15)13-5-3-12(4-6-13)16-2-1-9-22-16/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRNMOSUCUVJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


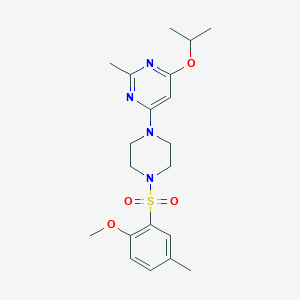
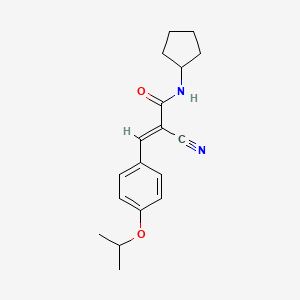

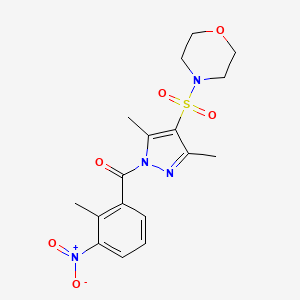
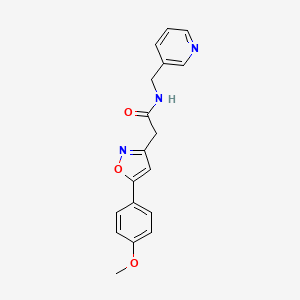


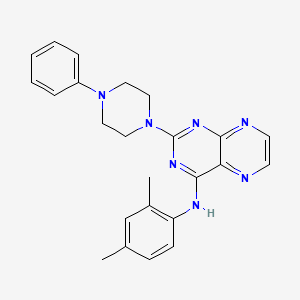
![(2S)-2,6-Diaminohexanoic acid, 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2461024.png)
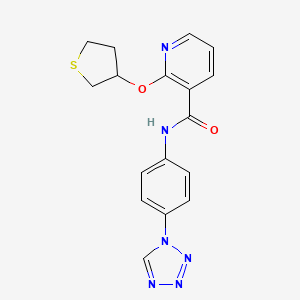
![N-(3,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2461026.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2461031.png)